molecular formula C17H19NO2 B5019901 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide

2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B5019901
M. Wt: 269.34 g/mol
InChI Key: HZFPOKJLQMHNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, also known as Modafinil, is a synthetic compound that is used as a wakefulness-promoting agent. It was first approved by the FDA in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness, sleep paralysis, and hallucinations. Since then, Modafinil has been used for a variety of other purposes, including the treatment of attention deficit hyperactivity disorder (ADHD), depression, and cognitive impairment.

Mechanism of Action

2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood, and their increased activity is thought to contribute to 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide's wakefulness-promoting effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been shown to increase alertness, reduce fatigue, and improve cognitive performance in a variety of tasks, including memory, attention, and executive function. It has also been shown to increase the activity of certain brain regions involved in cognitive processing, such as the prefrontal cortex and the striatum.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has several advantages for use in laboratory experiments, including its well-established safety profile and its ability to improve cognitive function in healthy individuals. However, it also has some limitations, including the potential for tolerance and dependence with long-term use, as well as the potential for side effects such as headache, nausea, and insomnia.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, including its potential as a treatment for cognitive impairment in aging and neurodegenerative diseases, its effects on creativity and problem-solving, and its potential as a cognitive enhancer for healthy individuals. Additionally, there is ongoing research into the mechanisms of action of 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, as well as its potential interactions with other drugs and its effects on different populations, such as children and the elderly.

Synthesis Methods

2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide is synthesized from benzhydryl sulfinylacetamide, which is reacted with thionyl chloride to form benzhydryl sulfinyl chloride. This compound is then reacted with 2-methoxyphenyl magnesium bromide to form the corresponding sulfoxide, which is then reduced with sodium borohydride to yield 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its effects on cognitive function, particularly in the areas of attention, memory, and executive function. It has been shown to improve cognitive performance in healthy individuals, as well as in patients with ADHD and other cognitive disorders. 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential as a treatment for depression, with some studies suggesting that it may be effective in improving mood and reducing symptoms of depression.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-8-9-14(10-13(12)2)11-17(19)18-15-6-4-5-7-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFPOKJLQMHNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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